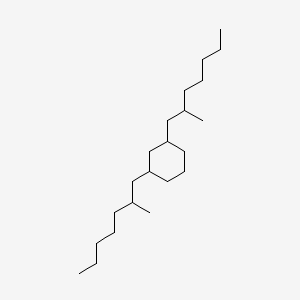
1,3-Bis(2-methylheptyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-methylheptyl)cyclohexane, also known as Diethylhexylcyclohexane, is a medium spreading emollient widely used in personal care products. It is a clear, colorless, nonpolar oil with a neutral odor and a mean molecular weight. This compound is particularly valued for its stability across a wide pH range, making it suitable for various formulations, including deodorants, antiperspirants, and hair removal products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(2-methylheptyl)cyclohexane is synthesized through the alkylation of cyclohexane with diethylhexyl groups. The reaction typically involves the use of a catalyst, such as aluminum chloride, under controlled temperature and pressure conditions. The process ensures the attachment of diethylhexyl groups to the cyclohexane ring, resulting in the formation of Diethylhexylcyclohexane .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactors where cyclohexane and diethylhexyl chloride are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is purified to meet the required specifications for use in personal care formulations .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-methylheptyl)cyclohexane primarily undergoes substitution reactions due to the presence of alkyl groups attached to the cyclohexane ring. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions
The substitution reactions involving this compound typically require reagents such as halogens or other electrophiles. The reactions are carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the substitution reactions of this compound include various alkylated derivatives, depending on the nature of the substituent introduced during the reaction .
Applications De Recherche Scientifique
1,3-Bis(2-methylheptyl)cyclohexane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a solvent and a medium for various reactions due to its nonpolar nature and stability. In biology and medicine, this compound is utilized in the formulation of topical treatments and cosmetic products, where it acts as an emollient and enhances the spreadability of active ingredients .
Mécanisme D'action
The primary mechanism of action of 1,3-Bis(2-methylheptyl)cyclohexane is its ability to act as an emollient, providing a smooth and non-greasy feel to the skin. It forms a thin, protective layer on the skin’s surface, reducing water loss and improving hydration. The molecular targets and pathways involved include the stratum corneum, where this compound interacts with the lipid matrix to enhance skin barrier function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetiol CC (Dicaprylyl Carbonate): Known for its fast-spreading properties and dry, velvet skin feel.
Cetiol OE (Dicaprylyl Ether): Similar in its fast-spreading nature and used in sun care products.
Cetiol PGL (Hexyldecanol/Hexyldecyl Laurate): Medium spreading emollient with good skin compatibility.
Uniqueness
1,3-Bis(2-methylheptyl)cyclohexane stands out due to its stability across a wide pH range and its suitability for formulations requiring hydrolysis stability. Its unique chemical structure allows it to provide a balanced spreading value, making it versatile for various personal care applications .
Propriétés
Numéro CAS |
115055-07-7 |
|---|---|
Formule moléculaire |
C22H44 |
Poids moléculaire |
308.594 |
Nom IUPAC |
1,3-bis(2-methylheptyl)cyclohexane |
InChI |
InChI=1S/C22H44/c1-5-7-9-12-19(3)16-21-14-11-15-22(18-21)17-20(4)13-10-8-6-2/h19-22H,5-18H2,1-4H3 |
Clé InChI |
PSYCAPKSNKZGTM-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)CC1CCCC(C1)CC(C)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


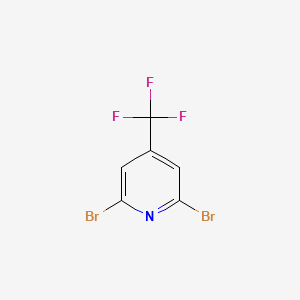
![2-(Benzo[B]thiophen-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B569197.png)

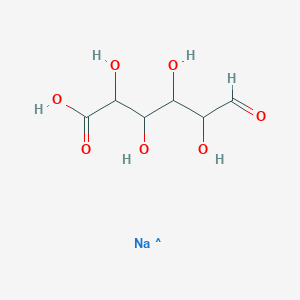
![9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene](/img/structure/B569203.png)

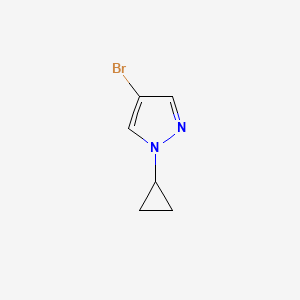
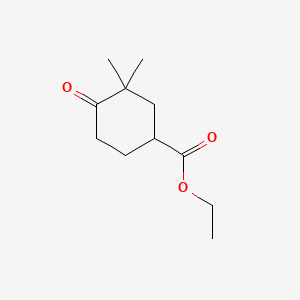
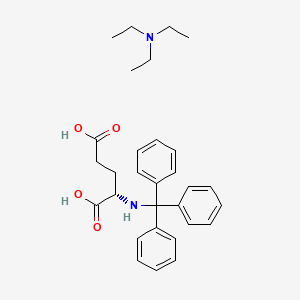
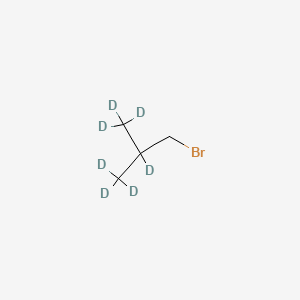
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B569216.png)
